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N-methyl-5-phenyl-3-

isoxazolecarboxamide

Cat. No.: B171521 Get Quote

Introduction

N-methyl-5-phenyl-3-isoxazolecarboxamide is an organic compound belonging to the

isoxazole class of heterocycles. Isoxazole derivatives are significant scaffolds in medicinal

chemistry and drug discovery, exhibiting a wide range of biological activities, including

antibacterial, anticancer, and anti-inflammatory properties.[1][2] They serve as crucial

intermediates and building blocks in the synthesis of complex organic molecules for

pharmaceuticals, agrochemicals, and materials science.[3][4][5] This document provides a

detailed, step-by-step protocol for the laboratory-scale synthesis of N-methyl-5-phenyl-3-
isoxazolecarboxamide, intended for researchers in organic chemistry and drug development.

The synthesis is a multi-step process beginning with the formation of the isoxazole ring,

followed by functional group manipulations to yield the final amide product. The overall strategy

involves the synthesis of an ester intermediate, hydrolysis to the corresponding carboxylic acid,

activation of the acid to an acyl chloride, and subsequent amidation with methylamine.

Overall Synthesis Workflow
The synthesis of N-methyl-5-phenyl-3-isoxazolecarboxamide is accomplished via a four-step

sequence starting from commercially available reagents.
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Ethyl Nitroacetate +
Propargyl Alcohol Derivative

Step 1: Cycloaddition
Ethyl 5-phenylisoxazole-3-carboxylate

NaOH, H₂O/EtOH

Step 2: Saponification (Hydrolysis)
5-phenylisoxazole-3-carboxylic acid

1. NaOH (aq)
2. HCl (aq)

Step 3: Acid Chlorination
5-phenylisoxazole-3-carbonyl chloride

SOCl₂ or
(COCl)₂

Step 4: Amidation
N-methyl-5-phenyl-3-isoxazolecarboxamide

CH₃NH₂,
Base (e.g., TEA)

Click to download full resolution via product page

Caption: Four-step synthesis workflow for N-methyl-5-phenyl-3-isoxazolecarboxamide.

Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be

worn at all times. Thionyl chloride and oxalyl chloride are corrosive and react violently with

water; handle with extreme care.
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Step 1: Synthesis of Ethyl 5-phenylisoxazole-3-
carboxylate
This step involves a [3+2] cycloaddition reaction to form the isoxazole ring system. A variation

of this method involves the reaction of an alkyne with a nitro-compound derivative.[6]

Methodology:

To a solution of a suitable propargyl precursor and ethyl nitroacetate in a mixture of ethanol

and water, add a catalytic amount of aqueous sodium hydroxide (NaOH).[6]

Seal the reaction vessel and stir the mixture vigorously at an elevated temperature (e.g., 60

°C) for 16-24 hours.[6]

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and perform an aqueous workup.

Extract the product into an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield pure ethyl 5-

phenylisoxazole-3-carboxylate.

Reagent/Parameter Quantity/Value Notes

Propargyl Precursor 1.0 eq

Ethyl Nitroacetate 2.5 eq

Sodium Hydroxide Catalytic ~4 M solution

Solvent Ethanol/Water

Temperature 60 °C

Reaction Time 16-24 h Monitor by TLC

Expected Yield ~85-95% [6]
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Step 2: Hydrolysis to 5-phenylisoxazole-3-carboxylic
acid
The ethyl ester is saponified to the corresponding carboxylic acid using a strong base, followed

by acidification.

Methodology:

Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in ethanol at room temperature.[7]

Add an aqueous solution of sodium hydroxide (NaOH, ~1.5 eq, 2M) to the stirring solution.

The reaction is typically very fast and can be complete within 5-10 minutes.[7]

Monitor the reaction completion by TLC.

Once the starting material is consumed, carefully add aqueous hydrochloric acid (HCl,

~0.5M) to adjust the pH of the mixture to 3-4, which precipitates the carboxylic acid.[7]

Extract the product with ethyl acetate (e.g., 2 x 75 mL).[7]

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to afford 5-phenylisoxazole-3-carboxylic acid as a solid.[7]

Reagent/Parameter Quantity/Value Notes

Ethyl 5-phenylisoxazole-3-

carboxylate
1.0 eq

Sodium Hydroxide (2M) 1.5 eq

Hydrochloric Acid (0.5M) To pH 3-4

Solvent Ethanol, Water

Temperature Room Temperature

Reaction Time ~5-10 min [7]

Expected Yield >90% [7]
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Step 3: Conversion to 5-phenylisoxazole-3-carbonyl
chloride
The carboxylic acid is activated by converting it to the more reactive acyl chloride.

Methodology:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-

phenylisoxazole-3-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).

[1]

Cool the mixture in an ice bath (0 °C).

Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred suspension.[1] Alternatively,

oxalyl chloride can be used.

Allow the mixture to stir in the ice bath for approximately 20-30 minutes, then warm to room

temperature and stir for an additional 2-6 hours.[1]

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude

5-phenylisoxazole-3-carbonyl chloride is often used in the next step without further

purification.[1]

Reagent/Parameter Quantity/Value Notes

5-phenylisoxazole-3-carboxylic

acid
1.0 eq

Thionyl Chloride (SOCl₂) 1.2 eq
Corrosive. Handle in fume

hood.

Solvent Dichloromethane (DCM), dry

Temperature 0 °C to Room Temp.

Reaction Time 2-6 h

Expected Yield Quantitative (used crude) [1]
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Step 4: Amidation to N-methyl-5-phenyl-3-
isoxazolecarboxamide
The final step is the reaction of the acyl chloride with methylamine to form the target amide.

Methodology:

Dissolve the crude 5-phenylisoxazole-3-carbonyl chloride (1.0 eq) in a dry solvent such as

toluene or DCM.[8]

In a separate flask, prepare a solution of methylamine (CH₃NH₂, ~1.2 eq, e.g., as a solution

in THF or water) and a non-nucleophilic base like triethylamine (TEA, ~1.5 eq) in the same

solvent.[8]

Cool the amine solution to 0 °C and add the acyl chloride solution dropwise while

maintaining the temperature.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir overnight.[8]

Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylamine

hydrochloride salt.

Wash the filtrate with 2N HCl, followed by saturated sodium bicarbonate solution, and finally

with brine.[8]

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under

reduced pressure.

Recrystallize the resulting crude solid from a suitable solvent (e.g., toluene or ethanol) to

yield the pure N-methyl-5-phenyl-3-isoxazolecarboxamide.[8]
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Reagent/Parameter Quantity/Value Notes

5-phenylisoxazole-3-carbonyl

chloride
1.0 eq

Methylamine ~1.2 eq

Triethylamine (TEA) ~1.5 eq

Solvent Toluene or DCM, dry

Temperature 0 °C to Room Temp.

Reaction Time Overnight

Expected Yield 70-85% Based on similar reactions[8]

Alternative Amidation Protocol: Peptide Coupling
An alternative to the acyl chloride method is the direct coupling of the carboxylic acid (from

Step 2) with methylamine using peptide coupling reagents.

5-phenylisoxazole-3-carboxylic acid

N-methyl-5-phenyl-3-isoxazolecarboxamide

DCM, Room Temp.

Methylamine (CH₃NH₂) EDC, DMAP/HOBt

Click to download full resolution via product page

Caption: Amide formation via direct peptide coupling.

Methodology:

Dissolve 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).[9]

Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride

(EDC, 1.1 eq) and an activator like 4-Dimethylaminopyridine (DMAP, 0.2 eq).[9]
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Stir the mixture under an inert atmosphere at room temperature for 30 minutes.[9]

Add methylamine (1.1 eq) to the reaction mixture and continue stirring until the reaction is

complete as monitored by TLC.

Perform an aqueous workup and purify by column chromatography to obtain the final

product.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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